
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the bromination of 4-methylpyridine followed by esterification and hydroxylation reactions. One common synthetic route starts with the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-4-methylpyridine is then subjected to esterification with methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-4-methylpyridine-3-carboxylate.
Reduction: Formation of 6-hydroxy-4-methylpyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and hydroxyl groups can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-4-methylpyridine-3-carboxylate
- Methyl 5-bromo-4-methylpyridine-3-carboxylate
- Methyl 6-hydroxy-4-methylpyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and carboxylate ester groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity compared to similar compounds .
Biological Activity
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant data tables and research findings.
This compound can be synthesized through various methods, including bromination reactions involving starting materials like N-bromosuccinimide or 2-bromo-6-methylpyridine. The presence of both hydroxyl and carboxylate groups enhances its reactivity, making it a versatile compound in organic synthesis.
Enzyme Modulation
Research indicates that this compound interacts with specific enzymes, particularly influencing cellular signaling pathways. Notably, it modulates the activity of 3-hydroxy-2-methylpyridinecarboxylate dioxygenase , which is crucial for the metabolism of vitamin B6 and related compounds. This modulation can lead to significant changes in gene expression and cellular metabolism, suggesting its potential as a therapeutic agent in metabolic disorders.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of this compound. For instance, it has shown effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent. The presence of the bromine atom in its structure may enhance its lipophilicity and bioactivity against microbial pathogens .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C9H10BrNO2 | Contains hydroxyl and carboxylate groups |
5-Bromo-6-Hydroxy-Pyridine-3-Carboxylic Acid | C8H8BrNO3 | Lacks methyl ester functionality |
Methyl 6-Hydroxy-Pyridine-3-Carboxylate | C8H9NO3 | Does not contain bromine; different reactivity |
Ethyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C10H12BrNO3 | Ethyl instead of methyl; alters lipophilicity |
This table illustrates how this compound stands out due to its combination of functional groups that enhance its reactivity and biological activity.
Case Studies and Research Findings
- Burkholderia sp. MAK1 Studies : Research involving Burkholderia sp. MAK1 demonstrated the organism's ability to convert various pyridin derivatives into hydroxylated products. This bioconversion process highlighted the potential for using this compound in biocatalytic applications, further emphasizing its relevance in synthetic biology .
- Antibacterial Activity Assessment : A comprehensive evaluation of monomeric alkaloids revealed that structural modifications, including those found in this compound, could significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-10-7(11)6(4)9/h3H,1-2H3,(H,10,11) |
InChI Key |
WJSVMTUIPCSQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1C(=O)OC)Br |
Origin of Product |
United States |
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